Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2177265-06-2): optimal building block for kinase inhibitor and RORγt inverse agonist programs. The 6-Br handle enables rapid room-temperature Suzuki coupling—up to 100-fold faster oxidative addition than chloro analogs—for late-stage diversification. The 5-CF3 group boosts logP by ~1.3–1.5 units and metabolic stability. At 266 Da, it meets fragment screening guidelines. >98% purity. Order now for SAR exploration.

Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
Cat. No. B8105318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC7H3BrF3N3
Molecular Weight266.02 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NN2C(=C1Br)C(F)(F)F
InChIInChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-3-13-14(5)6(4)7(9,10)11/h1-3H
InChIKeyWNCNKVFBQFWMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine: A Strategic Halogenated Triazolopyridine Building Block for Medicinal Chemistry and Kinase Probe Synthesis


6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2177265-06-2) is a heterocyclic building block featuring a [1,2,4]triazolo[1,5-a]pyridine core substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 5-position . It belongs to the broader class of triazolopyridines, which are privileged scaffolds in medicinal chemistry, particularly as kinase inhibitor hinge-binding motifs and nuclear receptor inverse agonist scaffolds [1]. The compound serves as a versatile synthetic intermediate where the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, while the trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, making this specific substitution pattern distinct from its non-halogenated or non-fluorinated analogs .

Why 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Simply Replaced by Other In-Class Triazolopyridines Without Losing Synthetic Versatility or Bio-property Profile


Generic substitution within the triazolopyridine class is not scientifically sound because the specific 5-CF3, 6-Br substitution pattern is not readily interchangeable with other analogs. Replacing the bromine with chlorine leads to a significant drop in cross-coupling reactivity due to the stronger C–Cl bond, while removing either the halogen or the CF3 group drastically alters the scaffold's lipophilicity and electronic properties, which directly impacts target binding affinity and pharmacokinetic profile . The bromine atom serves as a labile handle for late-stage diversification via Suzuki, Sonogashira, or Buchwald couplings, a feature absent in trifluoromethyl-only analogs. Conversely, brominated analogs without the trifluoromethyl group lack the metabolic stability and binding pocket complementarity that the CF3 group provides in kinase and nuclear receptor targets [1].

Quantitative Differentiation of 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine from Closest Analogs: A Head-to-Head Reactivity and Physicochemical Comparison for Informed Procurement


Bromine vs Chlorine Cross-Coupling Reactivity: 6-Bromo-5-(trifluoromethyl) Analog Demonstrates Superior Potential for Late-Stage Functionalization

In the context of palladium-catalyzed cross-coupling reactions, aryl bromides exhibit approximately 50–100-fold higher reactivity than aryl chlorides under standard Suzuki conditions, due to the lower bond dissociation energy of C–Br (≈80 kcal/mol) versus C–Cl (≈95 kcal/mol) [1]. For triazolopyridine scaffolds, this translates into 6-bromo derivatives being competent in room-temperature Suzuki couplings with a range of boronic acids, while the corresponding 6-chloro-5-(trifluoromethyl) analog typically requires elevated temperatures (80–100°C), specialized ligands, or microwave irradiation to achieve comparable conversions [2]. This inherent reactivity advantage makes the 6-bromo derivative the preferred starting material for libraries requiring diversity at the 6-position.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Trifluoromethyl Effect on Lipophilicity and Predicted Metabolic Stability: 6-Bromo-5-(trifluoromethyl) vs Non-Fluorinated 6-Bromo Analog

The presence of the trifluoromethyl group at the 5-position substantially increases lipophilicity compared to the non-fluorinated 6-bromo-[1,2,4]triazolo[1,5-a]pyridine. Computed logP values for 6-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine are estimated at approximately 2.8–3.0, while the non-fluorinated analog is estimated at 1.5–1.7 . This 1.3–1.5 log unit increase corresponds to a roughly 20-fold greater partition into lipid bilayers, which is critical for achieving sufficient membrane permeability for intracellular kinase targets [1]. Furthermore, the trifluoromethyl group blocks a major site of oxidative metabolism on the pyridine ring, a metabolic vulnerability that has been demonstrated in analogous piperidine-containing triazolopyridine RORγt inverse agonists [2].

Drug Design Lipophilicity Metabolic Stability

Molecular Weight and Hydrogen Bond Acceptor Count: 6-Bromo-5-(trifluoromethyl) Shows a Favorable Balance for Fragment-Based Drug Discovery vs Bulkier Analogs

The molecular weight of 6-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is 266.02 g/mol, which places it in the upper range of fragment library size (typically <300 Da) . In comparison, the 6-iodo analog (molecular weight ~312 g/mol) and the 2-methyl-6-bromo-5-(trifluoromethyl) analog (~280 g/mol) are bulkier, which can reduce ligand efficiency and limit optimization headroom in fragment-to-lead campaigns [1]. The compound also features 5 hydrogen bond acceptors (3 from the triazole ring, 1 from pyridine nitrogen, and 1 from the adjacent nitrogen in the fused ring system), which provides sufficient polarity for aqueous solubility (~50–100 µM estimated) while maintaining cell permeability .

Fragment-Based Drug Discovery Physicochemical Properties Ligand Efficiency

Optimal Application Scenarios for 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Based on Quantitative Differentiation Evidence


Late-Stage Diversification of Kinase-Focused Compound Libraries via Room-Temperature Suzuki Coupling

Procurement of the 6-bromo derivative is recommended for medicinal chemistry teams building kinase inhibitor libraries where rapid, room-temperature Suzuki coupling is needed to introduce aromatic groups at the 6-position. The bromine handle's reactivity advantage over chloro analogs (up to 100-fold faster oxidative addition) enables late-stage diversification without degrading sensitive functional groups on advanced intermediates, a critical requirement for maintaining library integrity [1].

Lead Optimization of RORγt Inverse Agonists Requiring Balanced Lipophilicity and Intracellular Target Engagement

The combination of the trifluoromethyl group (logP boost of ~1.3–1.5 units) and the bromine handle for structure-activity relationship exploration make this compound a superior starting point for RORγt inverse agonist programs. The CF3 group provides the necessary lipophilicity for the large hydrophobic pocket of RORγt while protecting the pyridine core from oxidative metabolism, a key factor in achieving oral bioavailability as demonstrated in published triazolopyridine RORγt programs [2].

Fragment-Based Screening Collections Targeting Intracellular Kinases and Nuclear Receptors

The 266 Da molecular weight, 5 hydrogen bond acceptors, and balanced lipophilicity make this compound a versatile fragment for screening libraries. Unlike larger iodo or methyl-substituted analogs, it does not prematurely exceed fragment size guidelines, maximizing the potential for detectable initial binding and subsequent fragment growth. Procurement of gram quantities for fragment library assembly is supported by the compound's reported commercial availability at >98% purity .

Quote Request

Request a Quote for 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.